3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide
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Overview
Description
3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a compound that features a benzamide core substituted with a fluoro group and a thiophenylcyclopropylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophenylcyclopropylmethyl intermediate. This intermediate can be synthesized through a series of reactions including cyclopropanation and thiophene functionalization. The final step involves the coupling of the intermediate with 3-fluorobenzoyl chloride under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets. The fluoro group and the thiophenylcyclopropylmethyl moiety contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
- 3-Fluoro-N-[(1-thiophen-4-ylcyclopropyl)methyl]benzamide
- 3-Fluoro-N-[(1-furanylcyclopropyl)methyl]benzamide
Uniqueness
3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to the specific positioning of the thiophene ring and the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-13-3-1-2-11(8-13)14(18)17-10-15(5-6-15)12-4-7-19-9-12/h1-4,7-9H,5-6,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDDMSPILBKPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=CC=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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